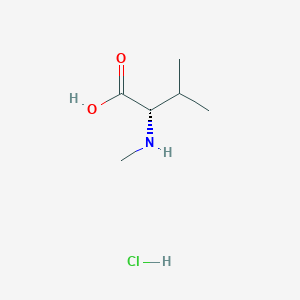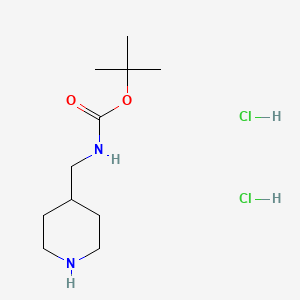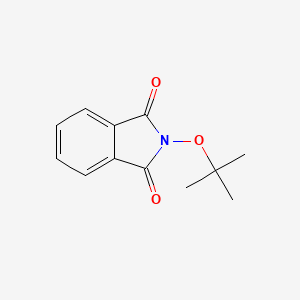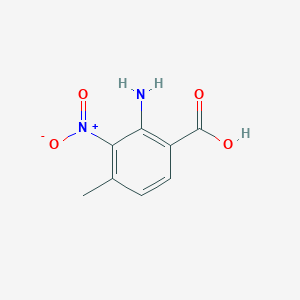
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is a chemical compound with the molecular formula C2H4Na2O8S2·H2OThis compound is characterized by its white crystalline solid appearance and high solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is typically synthesized through the reaction of glyoxal with sodium bisulfite. The reaction involves the addition of sodium bisulfite to glyoxal in an aqueous solution, resulting in the formation of the disodium salt of 1,2-dihydroxy-1,2-ethanedisulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of sodium bisulfite to glyoxal under specific temperature and pH conditions to ensure optimal yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 1,2-ethanedisulfonate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include disodium 1,2-ethanedisulfonate and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme reactions.
Wirkmechanismus
The mechanism of action of disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions that influence various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 1,2-ethanedisulfonate: This compound is similar in structure but lacks the hydroxyl groups present in disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate.
Sodium 1,2-ethanedisulfonate: Another related compound, differing in its sodium content and hydration state.
Uniqueness
This compound is unique due to its specific chemical structure, which includes both hydroxyl and sulfonate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
6057-38-1 |
|---|---|
Molekularformel |
C2H8NaO9S2 |
Molekulargewicht |
263.2 g/mol |
IUPAC-Name |
disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate |
InChI |
InChI=1S/C2H6O8S2.Na.H2O/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;1H2 |
InChI-Schlüssel |
VCAJIHFNJRQKRQ-UHFFFAOYSA-N |
SMILES |
C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+] |
Kanonische SMILES |
C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.O.[Na] |
Key on ui other cas no. |
332360-05-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-chloro-N-(1H-indol-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1644402.png)





![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B1644421.png)
